![molecular formula C32H43N9O9 B1280698 Bz-Ile-glu-gly-arg-pna CAS No. 59068-47-2](/img/structure/B1280698.png)
Bz-Ile-glu-gly-arg-pna
Overview
Description
“Bz-Ile-glu-gly-arg-pna”, also known as Bz-IEGR-pNA, is a substrate for plasma kallikrein and coagulation factor XIIa . It is a chromogenic substrate for factor Xa . The molecular weight of this compound is 697.75 .
Synthesis Analysis
The synthesis of “Bz-Ile-glu-gly-arg-pna” involves complex biochemical reactions. It has been used in the study of serine protease specificity for peptide chromogenic substrates . The substrate contains the peptide sequence Bz-Ile-Glu-Gly-Arg-pNA .Molecular Structure Analysis
The molecular formula of “Bz-Ile-glu-gly-arg-pna” is C32H43N9O9 . The InChI representation of the molecule is InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35)/t19-,23-,24-,27-/m0/s1 .Chemical Reactions Analysis
“Bz-Ile-glu-gly-arg-pna” is involved in several biochemical reactions. It is a substrate for plasma kallikrein and coagulation factor XIIa . Factor Xa mediates the release of p-NA chromogen post hydrolysis of the substrate which is measurable photometrically .Physical And Chemical Properties Analysis
“Bz-Ile-glu-gly-arg-pna” has a molecular weight of 697.7 g/mol . Its molecular formula is C32H43N9O9 . The compound has a complexity of 921 .Scientific Research Applications
Hematology Research: Factor Xa Activity Assay
Bz-Ile-glu-gly-arg-pna: is primarily used in hematology to study blood coagulation. It serves as a substrate for Factor Xa, which cleaves the peptide to release p-nitroanilide (pNA). The release of pNA can be quantified by colorimetric detection at 405 nm, providing a measure of Factor Xa activity . This application is crucial for understanding clotting disorders and developing anticoagulant therapies.
Drug Development: Screening of Anticoagulants
In the development of new anticoagulant drugs, Bz-Ile-glu-gly-arg-pna is used to screen potential inhibitors of Factor Xa . By measuring the decrease in colorimetric signal, researchers can identify compounds that effectively inhibit the enzyme, which is a promising target for preventing thrombosis.
Biochemistry: Enzyme Kinetics
This compound is also valuable in biochemistry for studying the kinetics of Factor Xa. By varying the concentration of Bz-Ile-glu-gly-arg-pna and measuring the rate of pNA release, scientists can determine the kinetic parameters of the enzyme, such as Km and Vmax .
Protease Research: Specificity and Regulation
The specificity of Factor Xa for the Ile-Glu-Gly-Arg sequence in Bz-Ile-glu-gly-arg-pna allows researchers to study the enzyme’s substrate specificity and regulatory mechanisms . This helps in understanding how Factor Xa is controlled within the coagulation cascade and its interaction with other proteins.
Pathology: Disease Marker Identification
Changes in Factor Xa activity, as measured by Bz-Ile-glu-gly-arg-pna cleavage, can serve as markers for various diseases. Elevated or reduced activity levels may indicate pathological conditions related to coagulation, such as deep vein thrombosis or hemophilia .
Educational Purposes: Teaching Laboratory Experiments
Lastly, Bz-Ile-glu-gly-arg-pna is used in academic settings for teaching purposes. It provides a hands-on experience for students learning about enzyme assays and the role of Factor Xa in coagulation, making it a valuable tool for educational laboratories .
Mechanism of Action
Target of Action
The primary target of Bz-Ile-Glu-Gly-Arg-pNA is Factor Xa . Factor Xa is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
Bz-Ile-Glu-Gly-Arg-pNA acts as a colorimetric substrate for Factor Xa . The compound contains a peptide sequence (Ile-Glu-Gly-Arg) that is preferentially bound and cleaved by Factor Xa . This cleavage releases p-nitroanilide (pNA), a chromophore that can be quantified by colorimetric detection .
Biochemical Pathways
The action of Bz-Ile-Glu-Gly-Arg-pNA is directly linked to the coagulation cascade. By acting as a substrate for Factor Xa, it allows for the measurement of Factor Xa activity . This can provide valuable information about the coagulation pathway and any alterations in its function.
Result of Action
The cleavage of Bz-Ile-Glu-Gly-Arg-pNA by Factor Xa results in the release of p-nitroanilide (pNA) . The amount of pNA released can be quantified by colorimetric detection at 405 nm, providing a measure of Factor Xa activity . This can be used to assess the function of the coagulation cascade.
properties
IUPAC Name |
(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35)/t19-,23-,24-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYECEUZMVSGTMR-LBDWYMBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N9O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475101 | |
Record name | Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bz-Ile-glu-gly-arg-pna | |
CAS RN |
59068-47-2 | |
Record name | Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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